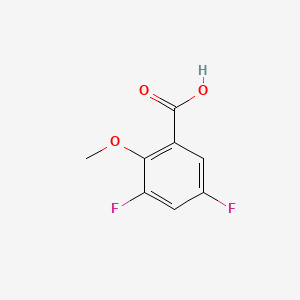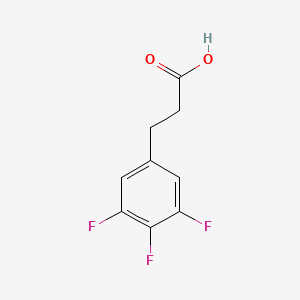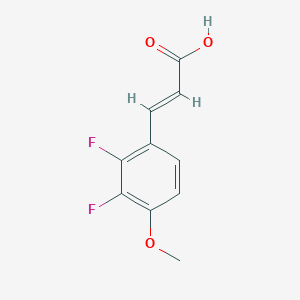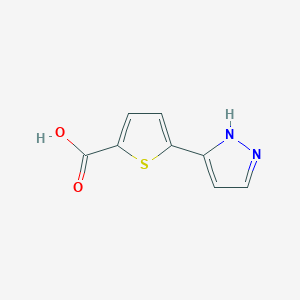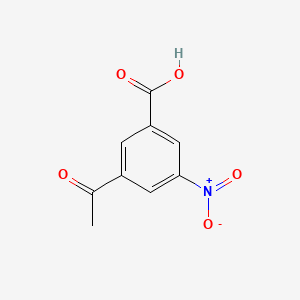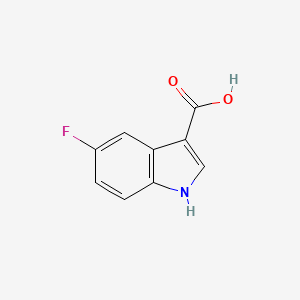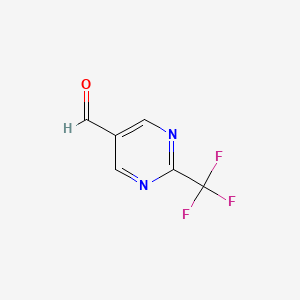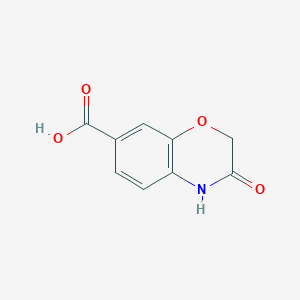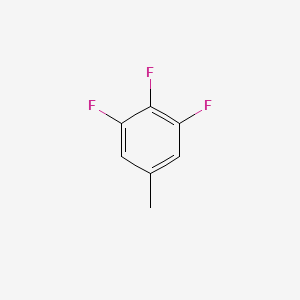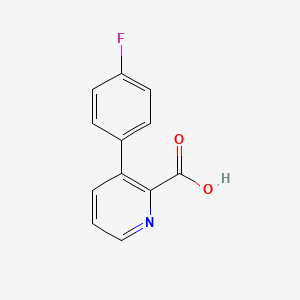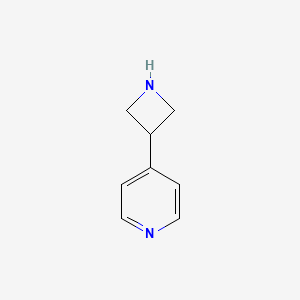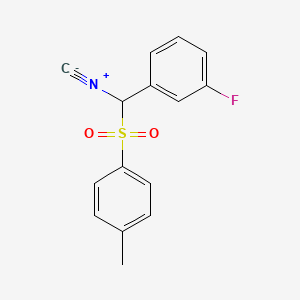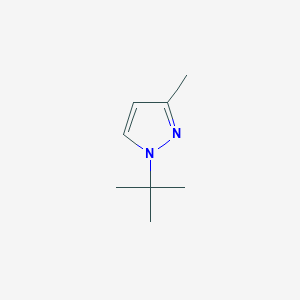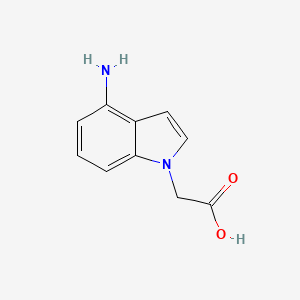
2-(4-氨基-1H-吲哚-1-基)乙酸
描述
2-(4-amino-1H-indol-1-yl)acetic acid is a compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss 2-(4-amino-1H-indol-1-yl)acetic acid, they do provide insights into the synthesis and properties of related indole compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. The paper titled "Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid" describes a method for obtaining indole compounds with an amino group on the benzene ring. This method involves the indolization of ethyl levulinate p-acetaminophenylhydrazone, which could potentially be adapted for the synthesis of 2-(4-amino-1H-indol-1-yl)acetic acid by modifying the starting materials and reaction conditions to target the desired substitution pattern on the indole ring .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. While the specific structure of 2-(4-amino-1H-indol-1-yl)acetic acid is not provided in the papers, the structure of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined by X-ray crystallography . This technique could similarly be employed to determine the precise molecular structure of 2-(4-amino-1H-indol-1-yl)acetic acid, which would be essential for understanding its chemical behavior and interactions.
Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be complex due to the reactivity of the indole ring and the presence of functional groups. The papers do not provide specific reactions for 2-(4-amino-1H-indol-1-yl)acetic acid, but the synthesis of related compounds suggests that reactions such as indolization, substitution, and imine formation could be relevant . These reactions are important for the modification of indole compounds to enhance their properties or to create derivatives with specific functions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 2-(4-amino-1H-indol-1-yl)acetic acid are influenced by their molecular structure. The presence of amino and acetic acid groups suggests that the compound would exhibit both basic and acidic properties, respectively. It would likely be soluble in polar solvents and could form salts with acids or bases. The exact properties would need to be determined experimentally, as they are not discussed in the provided papers.
科学研究应用
-
Biotechnological Production
- Field : Systems Microbiology and Biomanufacturing
- Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in food industry or perfumery .
- Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
-
Pharmaceutical Chemistry
- Field : Pharmaceutical Sciences
- Application : Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors .
- Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
-
Antiviral Activity
- Field : Virology
- Application : Indole derivatives have been reported as antiviral agents .
- Methods : Specific indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested for antiviral activity .
- Results : Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
-
Anti-inflammatory Activity
- Field : Pharmacology
- Application : Indole derivatives have been associated with anti-inflammatory properties .
- Methods : Compounds like 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol were tested for their anti-inflammatory properties .
- Results : Some compounds showed significant inflammation inhibition .
-
Cycloaddition Reactions
- Field : Organic Chemistry
- Application : Indole is used as a building block in cycloaddition reactions for the synthesis of diverse heterocyclic frameworks .
- Methods : Indole-based cycloaddition reactions are used to construct complex and biologically relevant heterocyclic compounds .
- Results : These reactions provide access to a wide array of heterocyclic architectures, including cyclohepta [b]indoles, tetrahydrocarbazoles, tetrahydroindolo [3,2-c]quinoline, and indolines .
-
Antioxidant Properties
- Field : Biochemistry
- Application : Some indole derivatives are associated with antioxidant properties .
- Methods : These derivatives are synthesized and tested for their antioxidant properties .
- Results : The results of these tests can vary, but some indole derivatives have shown promising antioxidant properties .
-
COX-1 and COX-2 Inhibitor
- Field : Pharmacology
- Application : Indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors .
- Methods : Compounds like 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one were synthesized and tested for their inhibitory properties .
- Results : Some compounds demonstrated significant activity .
-
Flavour and Fragrance Applications
- Field : Food Industry and Perfumery
- Application : Indole has value for flavour and fragrance applications .
- Methods : Indole can be derivatized to several halogenated and oxygenated compounds that can be used in food industry or perfumery .
- Results : These derivatives have promising bioactivity with therapeutic potential to treat human diseases .
-
Neurotransmitter and Hormone
- Field : Neurobiology
- Application : Substituted indoles serve as structural components of tryptophan-derived tryptamine alkaloids, including serotonin (a neurotransmitter), melatonin (a hormone), dimethyltryptamine, and psilocybin (naturally occurring psychedelic drugs) .
- Methods : These compounds are naturally synthesized in the body .
- Results : These compounds play crucial roles in various biological functions .
-
Anti-fungal and Insecticide
- Field : Agriculture and Pest Control
- Application : Some indole derivatives have anti-fungal and insecticidal properties .
- Methods : These compounds are synthesized and tested for their anti-fungal and insecticidal properties .
- Results : Some indole derivatives have shown promising anti-fungal and insecticidal properties .
安全和危害
未来方向
Indole derivatives have been extensively explored for their potential as anti-tubercular agents or drugs . They have a vast array of biologically active compounds with broad therapeutic potential . Therefore, there is immense potential to explore these compounds for newer therapeutic possibilities .
属性
IUPAC Name |
2-(4-aminoindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKGBFOOAVIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303991 | |
| Record name | 4-Amino-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-1H-indol-1-yl)acetic acid | |
CAS RN |
1245568-73-3 | |
| Record name | 4-Amino-1H-indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245568-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



